6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDIWOAWCUVNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves the cyclization of suitable precursors. One common method starts with aminocarbonyl compounds, which undergo a Marckwald reaction to form the desired product. This two-step procedure is efficient and can be scaled up for industrial production .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using readily available starting materials and efficient catalytic systems. The reaction conditions often involve mild temperatures and the use of solvents that facilitate the cyclization process. The product can be purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, hydrogenated compounds, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as ionic liquids and electrolytes for batteries
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its fused ring system provides stability and unique electronic properties, which are crucial for its activity in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s core structure allows for diverse substitutions, leading to derivatives with distinct properties. Key analogs include:
Key Observations :
- The carboxylic acid group enhances hydrogen-bonding capability, making the compound suitable for coordination chemistry or as a pharmacophore.
- Hydrochloride salts (e.g., CAS 883539-33-1) improve aqueous solubility, critical for biological testing .
Physicochemical Properties
- Melting Points : The hydrochloride salt (CAS 883539-33-1) has a higher melting point than the free acid due to ionic interactions .
- Solubility: The carboxylic acid group confers moderate polarity, but poor solubility in non-polar solvents. Hydrochloride salts address this limitation .
- Spectroscopic Data : ¹H-NMR of derivatives (e.g., 6-aryl analogs) shows distinct shifts for aromatic protons (δ 7.4–8.5 ppm), while IR spectra confirm carbonyl (1700–1727 cm⁻¹) and nitro (1520 cm⁻¹) groups .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid (CAS No. 1369160-12-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 152.15 g/mol
- CAS Number : 1369160-12-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including compounds related to this compound. For instance, certain derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .
Anti-inflammatory Effects
Research indicates that pyrrolo[1,2-a]imidazole derivatives exhibit anti-inflammatory properties. A related compound demonstrated effectiveness in reducing paw edema in animal models, suggesting that these compounds could serve as non-steroidal anti-inflammatory agents with fewer side effects compared to conventional drugs .
The biological activity of this compound is thought to be mediated through its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Cellular Uptake and Distribution : The lipophilicity and structural features of the compound facilitate its absorption and distribution in biological systems.
Study on Antibacterial Properties
In a study evaluating the antibacterial efficacy of pyrrole derivatives, researchers found that specific modifications to the pyrrole structure enhanced activity against Gram-positive bacteria. The study reported an MIC value of 3.125 µg/mL for one derivative compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Research
A patent described a series of pyrrolo[1,2-c]imidazole derivatives that exhibited significant analgesic and anti-inflammatory effects in animal models. The compounds showed a marked reduction in acetic acid-induced writhing and carrageenan-induced paw edema, demonstrating their potential as therapeutic agents with reduced toxicity .
Data Table: Biological Activities
| Activity Type | Compound/Derivative | Test Organism/Model | Result (MIC/Effect) |
|---|---|---|---|
| Antibacterial | Pyrrole Derivative A | Staphylococcus aureus | MIC = 3.125 µg/mL |
| Pyrrole Derivative B | Escherichia coli | MIC = 12.5 µg/mL | |
| Anti-inflammatory | Pyrrolo[1,2-c]imidazole Derivative | Animal Model | Significant reduction in edema |
Q & A
Q. What are the established synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, and how do reaction conditions affect yield?
Methodological Answer: The compound can be synthesized via cyclization of aminopyrroline intermediates in formic acid, as demonstrated in a CH2Cl2–MeOH system using 2,2-dimethoxyethanamine and pyrroline derivatives . Alternative routes include amidination with aminoethyl diethyl acetal followed by acidic cyclization, though yields are not consistently reported . For optimized yields, reaction parameters such as solvent polarity (e.g., formic acid vs. MeCN) and temperature (room temperature vs. heated conditions) must be systematically tested. A comparative table of synthetic methods is provided below:
| Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization of aminopyrroline | Formic acid | Acidic, 80°C | Quantitative |
| Amidination + cyclization | Aminoethyl diethyl acetal, MeCN | Acidic, RT | Not reported |
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer: X-ray crystallography is critical for confirming the bicyclic structure and hydrogen-bonding network. Monoclinic crystal systems (space group P21/n) with bond angles such as N1–C3–C4 (111.13°) and torsion angles (e.g., C3–C4–C5–C6: 18.49°) provide precise stereochemical data . Complementary techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To verify proton environments (e.g., H6A and H6B splitting patterns) .
- FTIR : To identify carboxylic acid C=O stretches (~1700 cm<sup>-1</sup>) and imidazole N-H vibrations.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data for this compound is limited, structurally related imidazoles exhibit hazards such as respiratory irritation and aquatic toxicity . Recommended protocols include:
- Storage : In dry, ventilated, corrosion-resistant containers at 2–8°C, away from light .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.
- Waste Disposal : Follow institutional guidelines for organic azoles, which may require incineration or chemical neutralization.
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for novel derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict energetically favorable intermediates and transition states. For example, ICReDD’s approach uses computational screening to narrow optimal conditions (e.g., solvent selection, catalyst choice) before experimental validation, reducing trial-and-error cycles . Software like Gaussian or ORCA enables modeling of reaction mechanisms, such as cyclization barriers in formic acid-mediated syntheses .
Q. How should researchers resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer: Discrepancies in yields (e.g., quantitative vs. unreported ) may arise from impurities in starting materials or unoptimized workup procedures. To address this:
- Purity Analysis : Use HPLC or GC-MS to verify reagent quality.
- Byproduct Identification : Employ LC-HRMS to detect side products (e.g., dimerization or oxidation artifacts).
- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously.
Q. What strategies are effective for designing enantioselective syntheses of chiral derivatives?
Methodological Answer: Chiral pool synthesis using enantiomerically pure starting materials (e.g., (S)-4-hydroxypyrrolidin-2-one) can induce asymmetry . Alternatively, asymmetric catalysis (e.g., chiral Brønsted acids) may control stereochemistry during cyclization. For example, the synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involved silylation and diastereoselective transformations .
Q. How can researchers leverage hydrogen-bonding data to predict solubility or crystallinity?
Methodological Answer: The compound’s hydrogen-bond geometry (e.g., N–H···O distances of 2.02 Å ) influences packing efficiency and solubility. Computational tools like Mercury CSD can correlate crystallographic data with solubility parameters (e.g., Hansen solubility spheres). Experimental validation via phase-diagram studies (e.g., slurry experiments in varying solvents) is recommended.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
